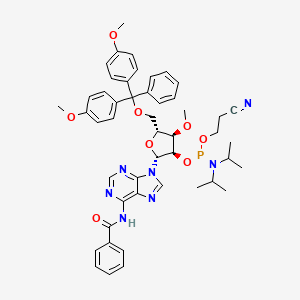
N6-BZ-5'-O-DMTr-3'-O-methyladenosine-2'-O-CED-phosphoramidite
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N6-BZ-5’-O-DMTr-3’-O-methyladenosine-2’-O-CED-phosphoramidite is a nucleoside analog used primarily in the synthesis of modified oligonucleotides. This compound is an adenosine analog, which means it mimics the structure of adenosine, a nucleoside that plays a crucial role in various biological processes. Adenosine analogs are often used in research due to their ability to act as smooth muscle vasodilators and their potential to inhibit cancer progression .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N6-BZ-5’-O-DMTr-3’-O-methyladenosine-2’-O-CED-phosphoramidite typically involves multiple steps. The process begins with the protection of the hydroxyl groups of adenosine, followed by the introduction of the benzoyl (BZ) group at the N6 position. The 5’-hydroxyl group is then protected with a dimethoxytrityl (DMTr) group, and the 3’-hydroxyl group is methylated. Finally, the 2’-hydroxyl group is converted to a cyanoethyl (CED) phosphoramidite .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesizers and high-throughput purification techniques to ensure the compound’s purity and yield. The reaction conditions are optimized to maximize efficiency and minimize the production of by-products .
Analyse Chemischer Reaktionen
Types of Reactions
N6-BZ-5’-O-DMTr-3’-O-methyladenosine-2’-O-CED-phosphoramidite undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the nucleoside.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like iodine, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction occurs .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different adenosine derivatives, while substitution reactions can introduce new functional groups to the nucleoside .
Wissenschaftliche Forschungsanwendungen
N6-BZ-5’-O-DMTr-3’-O-methyladenosine-2’-O-CED-phosphoramidite has several scientific research applications:
Chemistry: Used in the synthesis of modified oligonucleotides for various research purposes.
Biology: Acts as a tool to study nucleic acid interactions and modifications.
Medicine: Potential use in developing therapeutic agents due to its ability to inhibit cancer progression.
Industry: Employed in the production of nucleic acid-based diagnostics and therapeutics
Wirkmechanismus
The mechanism of action of N6-BZ-5’-O-DMTr-3’-O-methyladenosine-2’-O-CED-phosphoramidite involves its incorporation into oligonucleotides. Once incorporated, it can mimic the behavior of natural adenosine, affecting various molecular pathways. The compound’s ability to inhibit cancer progression is linked to its interaction with specific molecular targets, such as enzymes involved in DNA synthesis and repair .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Adenosine phosphate
- Acadesine
- Clofarabine
- Fludarabine phosphate
- Vidarabine
Uniqueness
N6-BZ-5’-O-DMTr-3’-O-methyladenosine-2’-O-CED-phosphoramidite is unique due to its specific modifications, which enhance its stability and functionality in oligonucleotide synthesis. The presence of the DMTr group provides protection during synthesis, while the CED phosphoramidite group facilitates its incorporation into oligonucleotides .
Biologische Aktivität
N6-BZ-5'-O-DMTr-3'-O-methyladenosine-2'-O-CED-phosphoramidite is a modified nucleoside that plays a significant role in molecular biology, particularly in the synthesis of oligonucleotides. This compound is characterized by the presence of a benzoyl group at the N6 position, a dimethoxytrityl (DMTr) protecting group at the 5' position, and a methyl group at the 3' position, along with a 2'-O-CED (cyanoethyl diisopropylamino) phosphoramidite linkage. This unique structure imparts various biological activities that are crucial for research and therapeutic applications.
- Chemical Formula : C₄₈H₅₄N₇O₈P
- Molecular Weight : 888 g/mol
- CAS Number : 179479-02-8
This compound functions primarily as a building block for synthesizing modified RNA and DNA oligonucleotides. The modifications enhance stability against nucleases and improve binding affinity to complementary nucleic acids. The benzoyl group contributes to hydrophobic interactions, which can influence the binding properties of the resultant oligonucleotides.
Biological Activities
- Vasodilation :
- Antiviral Activity :
-
Antitumor Effects :
- Recent studies have indicated that modified adenosine analogs can induce apoptosis in cancer cells. The incorporation of N6-BZ-5'-O-DMTr-3'-O-methyladenosine into oligonucleotides has been linked to enhanced cytotoxicity against specific cancer cell lines, suggesting its potential as an anticancer agent .
- Immunomodulation :
Table 1: Summary of Biological Activities
Case Study: Antitumor Activity
In a study evaluating the anticancer effects of N6-BZ-5'-O-DMTr-3'-O-methyladenosine-modified oligonucleotides, researchers treated several cancer cell lines with varying concentrations of the compound. Results indicated a significant decrease in cell viability (IC50 values ranging from 20 to 50 µM) over 24 to 72 hours, demonstrating its potential as an effective anticancer agent .
Mechanistic Insights
The mechanism behind its antitumor activity appears to involve the induction of apoptosis through mitochondrial pathways, leading to increased reactive oxygen species (ROS) generation and subsequent cell cycle arrest in the G0/G1 phase .
Eigenschaften
Molekularformel |
C48H54N7O8P |
|---|---|
Molekulargewicht |
888.0 g/mol |
IUPAC-Name |
N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-4-methoxyoxolan-2-yl]purin-6-yl]benzamide |
InChI |
InChI=1S/C48H54N7O8P/c1-32(2)55(33(3)4)64(61-28-14-27-49)63-43-42(59-7)40(62-47(43)54-31-52-41-44(50-30-51-45(41)54)53-46(56)34-15-10-8-11-16-34)29-60-48(35-17-12-9-13-18-35,36-19-23-38(57-5)24-20-36)37-21-25-39(58-6)26-22-37/h8-13,15-26,30-33,40,42-43,47H,14,28-29H2,1-7H3,(H,50,51,53,56)/t40-,42-,43-,47-,64?/m1/s1 |
InChI-Schlüssel |
FVQVZAFXDJSVIC-PSVHYZMASA-N |
Isomerische SMILES |
CC(C)N(C(C)C)P(OCCC#N)O[C@@H]1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)COC(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC)OC |
Kanonische SMILES |
CC(C)N(C(C)C)P(OCCC#N)OC1C(C(OC1N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)COC(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















